

Application Notes and Protocols: Human Gastrin I (1-14) ELISA Kit

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Compound of Interest

Compound Name: Gastrin I (1-14), human

Cat. No.: B15616309

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Introduction

Gastrin is a crucial peptide hormone that regulates the secretion of gastric acid in the stomach and supports gastric motility.[1][2] It is produced by G-cells located in the stomach, duodenum, and pancreas.[1][2] Gastrin exists in several forms, derived from a common precursor, with gastrin-34 ("big gastrin") being the predominant circulating form.[1][2] However, smaller fragments, including gastrin-17 ("little gastrin") and gastrin-14 ("minigastrin"), possess full biological activity.[1][2] The Human Gastrin I (1-14) ELISA (Enzyme-Linked Immunosorbent Assay) kit is a competitive immunoassay designed for the quantitative measurement of human gastrin-14 in serum, plasma, and cell culture supernatants. This kit is a valuable tool for researchers studying gastrointestinal physiology and pathologies associated with abnormal gastrin levels, such as certain ulcers and gastrinomas.[3]

Principle of the Assay

This ELISA kit operates on the principle of competitive binding. The microplate wells are pre-coated with a goat anti-rabbit IgG antibody. The assay involves the addition of standards or samples, a fixed amount of biotinylated gastrin peptide, and a specific primary rabbit antibody against gastrin to the wells. The unlabeled gastrin in the samples and the biotinylated gastrin compete for binding to the primary antibody. The antibody-antigen complex is then captured by the secondary antibody on the plate. After washing away unbound substances, streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated gastrin. A substrate

solution is then added, and the color development is inversely proportional to the amount of gastrin in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. A standard curve is generated to determine the concentration of gastrin in the unknown samples.[4]

Technical Data

The following tables summarize the performance characteristics of the Human Gastrin I ELISA Kit.

Table 1: Kit Specifications

Parameter	Specification
Assay Type	Competitive ELISA
Sample Types	Serum, Plasma, Cell Culture Supernatants
Reactivity	Human, Mouse, Rat
Detection Range	0.1 - 1,000 pg/mL
Sensitivity	9.92 pg/mL
Assay Time	Approximately 5 hours
Detection Method	Colorimetric

Data is based on a representative Gastrin ELISA kit and may vary between different manufacturers.[2]

Table 2: Standard Curve Example

Standard Concentration (pg/mL)	Optical Density (OD) at 450 nm
1000	Value
250	Value
62.5	Value
15.6	Value
3.9	Value
0	Value

Note: This is an example of a typical standard curve. A new standard curve must be generated for each assay.

Experimental Protocols

Materials Provided

- Pre-coated 96-well strip microplate
- Wash Buffer Concentrate
- Standard Peptide (lyophilized)
- Assay Diluent
- Biotinylated Gastrin Peptide
- HRP-Streptavidin Concentrate
- TMB One-Step Substrate Reagent
- Stop Solution
- Plate Sealers

Materials Required but Not Provided

- Deionized or distilled water
- Precision pipettes and tips
- Microplate reader capable of measuring absorbance at 450 nm
- Tubes for standard and sample dilutions
- Orbital shaker

Reagent Preparation

- **Wash Buffer:** Dilute the 20x Wash Buffer Concentrate with deionized or distilled water to prepare 1x Wash Buffer.
- **Standard Curve Preparation:** Reconstitute the lyophilized Standard Peptide with Assay Diluent to create a stock solution. Perform serial dilutions to prepare the standard curve ranging from 1000 pg/mL to 0 pg/mL.
- **Biotinylated Gastrin Peptide:** Prepare the working solution by diluting the concentrated Biotinylated Gastrin Peptide in Assay Diluent.
- **HRP-Streptavidin:** Prepare the working solution by diluting the concentrated HRP-Streptavidin in Assay Diluent shortly before use.

Sample Preparation

- **Serum:** Allow blood to clot for at least 30 minutes and centrifuge at 1000 x g for 10 minutes. Collect the serum.
- **Plasma:** Collect plasma using EDTA as an anticoagulant. Centrifuge at 1000 x g for 10 minutes within 30 minutes of collection.
- **Cell Culture Supernatants:** Centrifuge to remove any cellular debris.
- **Dilution:** Samples may require dilution in Assay Diluent. A 2-fold dilution is recommended for human serum and plasma.^[2] The appropriate dilution factor should be determined experimentally.

Assay Procedure

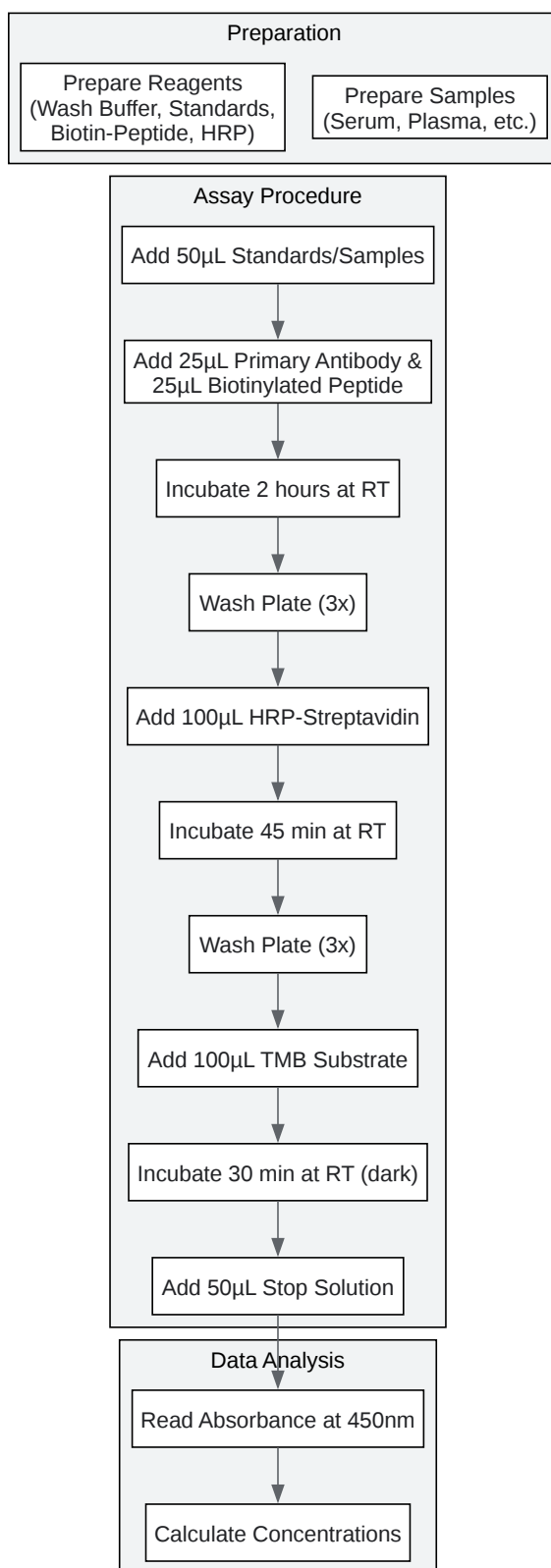
- Bring all reagents and samples to room temperature before use.
- Add 50 μ L of each Standard, sample, and blank (Assay Diluent) to the appropriate wells.
- Add 25 μ L of the primary antibody solution to each well (except the blank).
- Add 25 μ L of the biotinylated gastrin peptide solution to each well (except the blank).
- Seal the plate and incubate for 2 hours at room temperature on an orbital shaker.^[4]
- Aspirate each well and wash three times with 300 μ L of 1x Wash Buffer. Invert the plate and blot it against clean paper towels after the last wash.
- Add 100 μ L of the prepared HRP-Streptavidin solution to each well.
- Seal the plate and incubate for 45 minutes at room temperature.^[1]
- Repeat the wash step as in step 6.
- Add 100 μ L of TMB One-Step Substrate Reagent to each well.
- Incubate for 30 minutes at room temperature in the dark.^[1]
- Add 50 μ L of Stop Solution to each well.
- Read the absorbance at 450 nm within 5 minutes.

Data Analysis

- Calculate the average absorbance for each set of duplicate standards, controls, and samples.
- Subtract the average zero standard optical density from all other readings.
- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

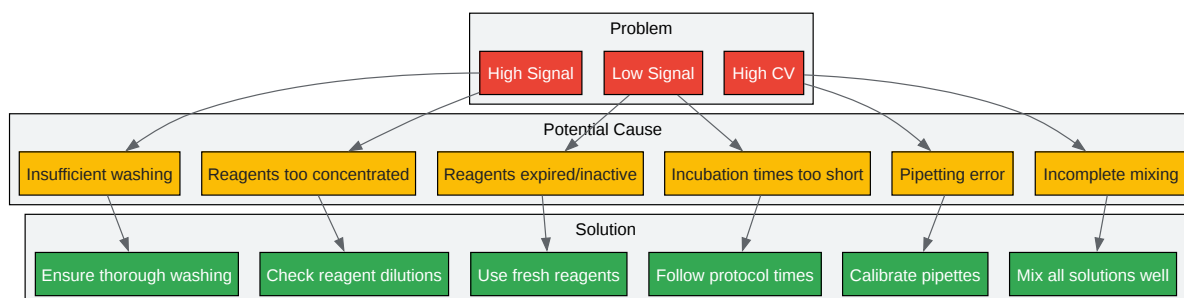
- Determine the concentration of gastrin in the samples by interpolating their absorbance values from the standard curve and multiplying by the dilution factor.

Visualizations



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Caption: Workflow of the Human Gastrin I (1-14) Competitive ELISA.



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Caption: Troubleshooting guide for common ELISA issues.

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